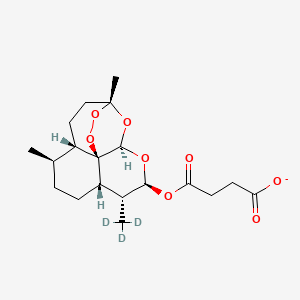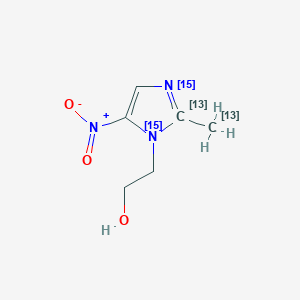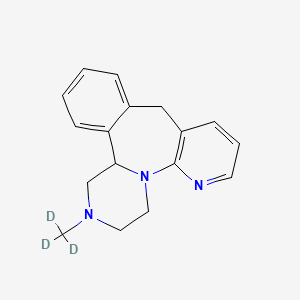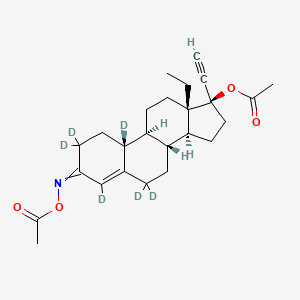
アルテスネート-d3
説明
Labelled Artesunate. Artesunate is a medication used for the treatment of malaria.
科学的研究の応用
臓器と組織の保護
アルテスネート-d3は、酸化ストレス、炎症、オートファジー、アポトーシス、および線維化を調節することにより、臓器と組織の保護効果を発揮することが明らかになっています {svg_1}. 心臓、肝臓、脳、肺、腎臓、消化器、骨など、さまざまな臓器の機能に対する保護効果について研究されています {svg_2}.
抗酸化特性
This compoundは、Nrf2およびHO-1シグナル伝達経路の活性化、活性酸素種の放出の阻害、酸化ストレスに関連する遺伝子およびタンパク質の発現の干渉など、有意な抗酸化活性を持っています {svg_3}.
抗炎症効果
This compoundは、炎症因子の産生を阻害することが示されており、これはその臓器と組織の保護効果に寄与しています {svg_4}.
抗線維化効果
This compoundには抗線維化特性があり、これは臓器を損傷から保護するのに役立ちます {svg_5}.
免疫増強効果
This compoundは、免疫応答を強化することが明らかになっており、さまざまな病気から身体を守るのに役立ちます {svg_6}.
幹細胞の調節
This compoundは、幹細胞を調節することが明らかになっており、これはその臓器と組織の保護効果に寄与する可能性があります {svg_7}.
アポトーシスと代謝恒常性
This compoundは、アポトーシスと代謝恒常性を調節することができ、臓器と組織に対するその保護効果に貢献します {svg_8}.
重症および合併症を伴うマラリアの治療
This compoundは、重症および合併症を伴うマラリアの治療に効果的であることが明らかになっています {svg_9}. 他の治療法と比較して、this compoundは迅速な全身への利用可能性を示しており、重症マラリアの治療における臨床的な利点をもたらす可能性があります {svg_10}.
作用機序
Target of Action
Artesunate-d3, also known as Butanedioic acid, mono[(3R,5aS,6R,8aS,9R,10S,12R,12aR)-decahydro-3,6-dimethyl-9-(methyl-d3)-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl] ester or A936154, primarily targets the Plasmodium parasites during all erythrocytic stages . It is metabolized to the active dihydroartemisinin (DHA), which generates free radicals that inhibit the normal function of these parasites .
Mode of Action
The endoperoxide bridge of DHA, the active metabolite of Artesunate-d3, reacts with heme, generating free radicals . These free radicals inhibit protein and nucleic acid synthesis of the Plasmodium parasites . Reactions with these free radicals can also lead to alkylation of parasitic proteins such as a calcium adenosine triphosphatase and EXP1, a glutathione S-transferase .
Biochemical Pathways
Artesunate-d3 affects various biochemical pathways. It has been found to inhibit airway remodeling in asthma via the MAPK signaling pathway . In the treatment of acute myeloid leukemia, it has been found to affect multiple signaling pathways including the FoxO, viral carcinogenesis, and proteoglycans in cancer signaling pathways .
Pharmacokinetics
Artesunate-d3 is rapidly absorbed and converted to its active form, DHA . Following oral administration, peak concentrations are achieved within one hour, and it is eliminated with a half-life of 20 - 45 minutes . DHA peak values are observed within two hours post-dose, and DHA half-life values average 0.5 - 1.5 hours . The largest contributor to the variability in drug exposure is body weight .
Result of Action
The result of Artesunate-d3’s action is the inhibition of the normal function of Plasmodium parasites . This leads to a decrease in the growth and survival of these parasites . In the context of malaria, this results in the initial treatment of severe malaria in adult and pediatric patients .
Action Environment
The action of Artesunate-d3 can be influenced by environmental factors such as the presence of other drugs. For example, coadministration of dapsone topical with oral dapsone or antimalarial medications can lead to potential hemolytic reactions . Furthermore, the action of Artesunate-d3 can also be influenced by the physiological state of the patient, such as renal or hepatic impairment .
生化学分析
Biochemical Properties
Artesunate-d3 interacts with various enzymes, proteins, and other biomolecules. It is an inhibitor of both STAT-3 and exported protein 1 (EXP1) . It has been shown to modulate the Th17/Treg imbalance and regulate cell metabolism . Artesunate-d3 can affect the metabolic characteristics of T cells (glycolysis, lipid metabolism, and amino acid metabolism) and interfere with their differentiation lineage .
Cellular Effects
Artesunate-d3 has been found to have significant effects on various types of cells and cellular processes. It inhibits melanoma cell proliferation and induces melanoma cell ferroptosis . It also targets Ido1, thereby suppressing Hic1-mediated transcription suppression of Hmox1, resulting in melanoma cell ferroptosis . In CD8+ T cells, Artesunate-d3 does not cause cell ferroptosis due to the low expression of Hmox1 .
Molecular Mechanism
Artesunate-d3 exerts its effects at the molecular level through various mechanisms. It directly targets Ido1, thereby suppressing Hic1-mediated transcription suppression of Hmox1 . It also targets Ido1, elevating tryptophan levels, which inhibits NFATc1-mediated PD1 transcription, consequently activating CD8+ T cells . Artesunate-d3 is critically important in the therapy of acute myeloid leukemia due to its high affinity for the four primary disease targets .
Temporal Effects in Laboratory Settings
The effects of Artesunate-d3 change over time in laboratory settings. For instance, daily administration of Artesunate-d3 to obese mice over a period of 13 days led to a reduction in average body weight of approximately 10%, and a dramatic reduction in average body fat of approximately 30%, which was attributable to reduced food intake .
Dosage Effects in Animal Models
The effects of Artesunate-d3 vary with different dosages in animal models. In one study, hamsters received a low dose (60 mg/kg) or a high dose (120 mg/kg) of daily oral Artesunate-d3 for three consecutive days .
Metabolic Pathways
Artesunate-d3 is involved in various metabolic pathways. It is rapidly hydrolyzed to dihydroartemisinin, the principal active metabolite of Artesunate-d3 . Artesunate-d3 undergoes biotransformation primarily in the liver, where it is metabolized to dihydroartemisinin (DHA) by cytochrome 2A6 and blood esterase .
Transport and Distribution
Artesunate-d3 is transported and distributed within cells and tissues. It is rapidly and almost wholly hydrolyzed to dihydroartemisinin, the principal active metabolite of Artesunate-d3 . Artesunate-d3 undergoes biotransformation primarily in the liver .
Subcellular Localization
The subcellular localization of Artesunate-d3 and its effects on activity or function are not well characterized. Artesunate-d3’s most likely binding site on reduced cytochrome c is located in close proximity to the heme group , suggesting that it may be localized in the mitochondria where cytochrome c is found.
特性
CAS番号 |
1316303-44-2 |
|---|---|
分子式 |
C19H28O8 |
分子量 |
387.4 g/mol |
IUPAC名 |
4-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5-dimethyl-9-(trideuteriomethyl)-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C19H28O8/c1-10-4-5-13-11(2)16(23-15(22)7-6-14(20)21)24-17-19(13)12(10)8-9-18(3,25-17)26-27-19/h10-13,16-17H,4-9H2,1-3H3,(H,20,21)/t10-,11-,12+,13+,16-,17-,18-,19-/m1/s1/i2D3 |
InChIキー |
FIHJKUPKCHIPAT-XJCJQZEVSA-N |
異性体SMILES |
[2H]C([2H])([2H])[C@@H]1[C@@H]2CC[C@H]([C@H]3[C@]24[C@H](O[C@H]1OC(=O)CCC(=O)O)O[C@@](CC3)(OO4)C)C |
SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC(=O)CCC(=O)[O-])C |
正規SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC(=O)CCC(=O)O)C |
外観 |
White Solid |
純度 |
> 95% |
数量 |
Milligrams-Grams |
関連するCAS |
88495-63-0 (unlabelled) |
同義語 |
Butanedioic Acid Mono(3R,5aS,6R,8aS,9R,10R,12R,12aR)-decahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl] Ester; Artesunic Acid |
タグ |
Artemisinin Impurities |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the purpose of using Artesunate D3 and Dihydroartemisinin D4 in the analysis?
A1: Artesunate D3 and Dihydroartemisinin D4 are used as internal standards in the LC-MS/MS method []. Internal standards are compounds that are structurally similar to the analytes of interest (Artesunate and Dihydroartemisinin in this case) but have a slight mass difference. They are added to the samples, calibration standards, and quality control samples at a known and constant concentration.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








